3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide
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Overview
Description
3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a thiazole moiety, and a sulfonylmethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Attachment of the Sulfonylmethyl Group: This step involves the sulfonylation of a methyl group using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced thiazole or sulfonyl groups.
Substitution: Substituted thiazole or sulfonylmethyl derivatives.
Scientific Research Applications
3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide
- 3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)butyl]pyrrolidine-1-carboxamide
Uniqueness
3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-10(12-14-4-6-20-12)7-15-13(17)16-5-3-11(8-16)9-21(2,18)19/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESBBHCOLRVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCC(C1)CS(=O)(=O)C)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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